7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride
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Overview
Description
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride is a chemical compound with the molecular formula C15H11ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbonyl chloride group at the 3-position and a methyl group at the 7-position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride typically involves the chlorination of 7-Methyl-9-oxo-9H-fluorene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of by-products such as SO2 and HCl. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group at the 7-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 are used in acidic or basic aqueous solutions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols, respectively.
Alcohols: Formed from the reduction of the carbonyl group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive molecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene-9-carbonyl chloride: Similar structure but lacks the 7-methyl group.
9-Oxo-9H-fluorene-3-carbonyl chloride: Similar structure but lacks the 7-methyl group.
7-Methyl-9-oxo-9H-fluorene-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
Uniqueness
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride is unique due to the specific positioning of the methyl and carbonyl chloride groups, which can influence its reactivity and the types of derivatives formed
Properties
CAS No. |
136682-16-1 |
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Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
7-methyl-9-oxofluorene-3-carbonyl chloride |
InChI |
InChI=1S/C15H9ClO2/c1-8-2-4-10-12-7-9(15(16)18)3-5-11(12)14(17)13(10)6-8/h2-7H,1H3 |
InChI Key |
WVUPMZBZIIAWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
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